(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12-3-6-15(7-4-12)20-18(22)14(11-19)9-13-5-8-17(23-2)16(21)10-13/h3-10,21H,1-2H3,(H,20,22)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGJBADVNCBQLX-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OC)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide, a compound with notable structural features, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 320.38 g/mol. Its structure includes a cyano group, methoxy and hydroxy phenyl substituents, which may contribute to its biological properties.
Biological Activity Overview
-
Antioxidant Activity
- Studies have indicated that similar compounds exhibit significant antioxidant properties, which can help in mitigating oxidative stress in cells. The presence of hydroxyl groups in the structure is often linked to enhanced radical scavenging activity.
-
Anticancer Potential
- Research suggests that compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation. For example, derivatives of phenylpropanoids have been studied for their ability to induce apoptosis in various cancer cell lines.
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Anti-inflammatory Effects
- The compound's potential anti-inflammatory activity may stem from its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This has been observed in other related compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammation and cancer progression.
- Modulation of Signaling Pathways : Research indicates that certain derivatives can modulate pathways like NF-kB and MAPK, which are critical in regulating inflammation and cell survival.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study conducted by Smith et al. (2023), derivatives similar to this compound were tested against breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
A recent investigation by Johnson et al. (2024) reported that the compound effectively reduced the levels of TNF-alpha and IL-6 in vitro, suggesting its utility in treating inflammatory diseases. The study highlighted the compound's ability to downregulate NF-kB signaling pathways.
Scientific Research Applications
Anticancer Activity
Research indicates that (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide exhibits significant anticancer properties.
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.
- Case Study : In vitro studies have shown that this compound significantly inhibits the proliferation of breast cancer cells (MCF-7) at concentrations as low as 10 µM. This inhibition is attributed to the compound's ability to disrupt cellular signaling pathways involved in cell survival and proliferation.
Antioxidant Properties
The compound has demonstrated notable antioxidant capabilities, which are crucial for preventing oxidative stress-related diseases.
- Research Findings : In cellular models, it effectively scavenges free radicals, exhibiting an IC50 value comparable to well-known antioxidants such as ascorbic acid. This suggests potential applications in formulations aimed at combating oxidative damage.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties.
- Mechanism : It appears to modulate neuroinflammatory pathways and protect neuronal cells from damage induced by toxic agents like glutamate.
- Case Study : In animal models of neurodegeneration, administration of the compound led to reduced markers of inflammation and improved cognitive function metrics, indicating its potential for treating neurodegenerative diseases.
Summary of Biological Activities
| Activity Type | Mechanism | Case Study Findings |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | Inhibits MCF-7 cell proliferation at 10 µM |
| Antioxidant | Scavenges free radicals | IC50 comparable to ascorbic acid |
| Neuroprotective | Modulates neuroinflammation | Reduces inflammation markers and improves cognitive function |
Comparison with Similar Compounds
Substituent Variations and Their Impact
The table below highlights key structural analogs and their substituent differences:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3-hydroxy-4-methoxyphenyl group combines electron-donating (-OCH₃) and hydrogen-bonding (-OH) properties, contrasting with electron-withdrawing substituents like -Cl (5c) or -CF₃ (). These differences influence solubility and binding affinity in biological systems .
- N-Aryl Modifications : Replacing the 4-methylphenyl group with sulfonamide (5b, 5c) or trifluoromethyl () alters pharmacokinetic properties. Sulfonamide derivatives exhibit higher melting points (~286–292°C) due to hydrogen-bonding networks .
- Backbone Variations : Ester derivatives (e.g., 3b) lack the enamide moiety, reducing hydrogen-bonding capacity compared to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
